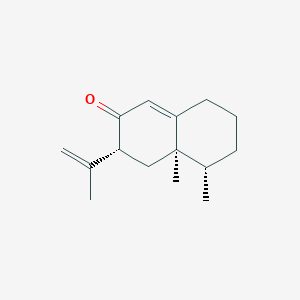

Eremophyla-9,11-dien-8-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13902-42-6 |

|---|---|

Molekularformel |

C15H22O |

Molekulargewicht |

218.33 g/mol |

IUPAC-Name |

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11,13H,1,5-7,9H2,2-4H3/t11-,13+,15+/m0/s1 |

InChI-Schlüssel |

DIZRSLUNVNGBPA-NJZAAPMLSA-N |

SMILES |

CC1CCCC2=CC(=O)C(CC12C)C(=C)C |

Isomerische SMILES |

C[C@H]1CCCC2=CC(=O)[C@H](C[C@]12C)C(=C)C |

Kanonische SMILES |

CC1CCCC2=CC(=O)C(CC12C)C(=C)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Phytogeographical Distribution of Eremophyla 9,11 Dien 8 One

Solvent Extraction and Chromatographic Separations

Solvent extraction is a fundamental technique for isolating Eremophila-9,11-dien-8-one from its natural plant sources. The choice of solvent is critical and is based on the polarity of the target compound.

Detailed Research Findings: In a study on Cremanthodium stenactinium, dried plant material was extracted with ethyl acetate (B1210297) (EtOAc) to yield a crude extract containing a mixture of 7S- and 7R-eremophila-9,11-dien-8-one. nih.gov This extract was then subjected to a series of chromatographic separations to purify the compound. nih.gov

The purification process involved:

Column Chromatography: The crude ethyl acetate extract was first separated using column chromatography with a silica (B1680970) gel stationary phase. A gradient of n-hexane and ethyl acetate was used as the mobile phase, which separates compounds based on their differing polarities. nih.gov

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography that were enriched with the target compound were further purified using HPLC. nih.govscu.edu.auusq.edu.au Specifically, a Nucleosil 50-5 column was employed with an n-hexane-EtOAc mobile phase to afford the purified mixture of eremophila-9,11-dien-8-one isomers. nih.gov

In broader studies of the Eremophila genus, dichloromethane (B109758) has been used as a solvent for extracting leaf samples prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov

Steam Distillation Techniques for Volatile Constituents

Steam distillation is an effective method for isolating volatile organic compounds, such as certain sesquiterpenoids, from plant material. This technique is particularly useful for separating compounds that are sensitive to high temperatures, as it allows for distillation at temperatures below their boiling points.

The process involves passing steam through the plant material. mdpi.com The steam volatilizes the target compounds, and the resulting mixture of steam and volatile compound vapor is then cooled and condensed. Because the essential oil is immiscible with water, it can be easily separated from the aqueous condensate.

Detailed Research Findings: While direct reports on the steam distillation of Eremophila-9,11-dien-8-one are not specified, this technique is widely applied to the Eremophila genus and for isolating structurally related eremophilane (B1244597) sesquiterpenoids. mdpi.comscirp.org For instance, an efficient isolation of eremophila-1(10)-11(13)-dien-12,8β-olide from Calomeria amaranthoides was achieved through steam distillation, yielding a high recovery of sesquiterpene-rich oil. scirp.org

Studies on other plants, such as Helichrysum italicum, provide insight into the typical parameters for steam distillation. The process can utilize steam generated at a pressure of 0.3–0.5 bar and a temperature of 103–105 °C. mdpi.com It has been noted, however, that for some Eremophila species, heavier volatile compounds may not be as effectively recovered through hydrodistillation when compared to solvent extraction methods. mdpi.comnih.gov

Elucidation of the Chemical Structure and Stereochemistry of Eremophyla 9,11 Dien 8 One

Advanced Spectroscopic Characterization Techniques

The structural elucidation of Eremophyla-9,11-dien-8-one, a sesquiterpenoid belonging to the eremophilane (B1244597) class, relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Eremophyla-9,11-dien-8-one and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and relative stereochemistry of Eremophyla-9,11-dien-8-one and its derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to establish the complete chemical structure.

In the ¹H NMR spectrum of related eremophilane derivatives, characteristic signals include those for methyl groups (singlets and doublets), methylene (B1212753) and methine protons, and olefinic protons. For instance, in 8-oxoeremophila-9,11(13)-dien-12-al, a derivative of Eremophyla-9,11-dien-8-one, signals for a trisubstituted olefin and an exomethylene group are observed. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present, including methyl, methylene, methine, and quaternary carbons, as well as carbonyl and olefinic carbons.

Two-dimensional NMR techniques are crucial for assembling the molecular structure. Homonuclear correlation spectroscopy (COSY) reveals proton-proton coupling networks, allowing for the identification of spin systems within the molecule. For example, ¹H-¹H COSY correlations can trace the connectivity from H-1 through H-4 to H-15 in eremophilane skeletons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly informative, showing long-range correlations between protons and carbons (typically 2-3 bonds). These correlations are vital for connecting different fragments of the molecule. For example, HMBC correlations can be observed between the methyl protons (H-15) and carbons C-3, C-4, and C-5, and between another methyl group's protons (H-14) and carbons C-4, C-5, C-6, and C-10.

The stereochemistry of Eremophyla-9,11-dien-8-one and its derivatives is often determined using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space interactions between protons that are in close proximity. For instance, NOE correlations between H-14 and H-1β, as well as between H-15 and H-7, can establish the relative stereochemistry at these centers.

Table 1: Representative ¹H and ¹³C NMR Data for an Eremophila-9,11-dien-8-one Derivative (8-oxoeremophila-9,11(13)-dien-12-al) nih.gov

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 41.9 | 1.67 (dd, J = 13.0, 5.6 Hz), 1.62 (t, J = 13.7 Hz) |

| 2 | 19.3 | 1.71 (dd, J = 13.4, 13.0 Hz), 1.73 (dd, J = 13.7, 4.6 Hz) |

| 3 | 32.5 | 2.15 (m) |

| 4 | 46.8 | 2.45 (m) |

| 5 | 53.2 | - |

| 6 | 25.1 | 2.35 (m) |

| 7 | 42.8 | 3.60 (dd, J = 13.4, 5.6 Hz) |

| 8 | 195.5 | - |

| 9 | 124.3 | 5.76 (d, J = 1.7 Hz) |

| 10 | 168.0 | - |

| 11 | 149.3 | - |

| 12 | 192.8 | 9.34 (s) |

| 13 | 134.4 | 5.52 (s), 5.80 (s) |

| 14 | 15.5 | 0.71 (s) |

| 15 | 15.1 | 0.54 (d, J = 6.4 Hz) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Eremophyla-9,11-dien-8-one, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. nih.govnih.gov

The molecular formula of Eremophyla-9,11-dien-8-one is C15H22O, corresponding to a molecular weight of approximately 218.33 g/mol . nist.gov In HRMS, the measured mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated value for the proposed formula, with a high degree of accuracy. For example, a derivative, 4S,5R,7S-12-(3′-Methylbutyryloxy)eremophila-9,11(13)-dien-8-one, showed a quasi-molecular ion peak at m/z 319 [M+H]⁺, and its molecular formula was determined to be C20H30O3 by HRMS. nih.gov

The fragmentation patterns observed in the mass spectrum provide structural information. While detailed fragmentation pathways for Eremophyla-9,11-dien-8-one are not extensively documented in the provided search results, the fragmentation of sesquiterpenes in general can be complex. Common fragmentation patterns for eremophilane-type sesquiterpenes involve cleavages of the bicyclic ring system and loss of small neutral molecules.

Table 2: Mass Spectrometry Data for Eremophyla-9,11-dien-8-one and a Derivative

| Compound | Ionization Mode | Observed m/z | Deduced Formula |

| Eremophyla-9,11-dien-8-one | - | - | C15H22O nist.gov |

| 4S,5R,7S-12-(3′-Methylbutyryloxy)eremophila-9,11(13)-dien-8-one | CI | 319.2275 [M+H]⁺ | C20H31O3 nih.gov |

| 4S,5R-Trinoreremophil-9-en-8-one | CI | 179.1422 [M+H]⁺ | C12H19O nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Eremophyla-9,11-dien-8-one, the key functional group is the α,β-unsaturated ketone.

The IR spectrum of a related compound, 8-oxoeremophila-9,11(13)-dien-12-al, exhibits a strong absorption band for the conjugated carbonyl group at 1695 cm⁻¹. nih.gov Another derivative, 4S,5R,7S-12-(3′-Methylbutyryloxy)eremophila-9,11(13)-dien-8-one, shows characteristic absorptions at 1737 cm⁻¹ (ester carbonyl) and 1677 cm⁻¹ (conjugated ketone). nih.gov The presence of a conjugated carbonyl group is also indicated by an IR absorption at 1693 cm⁻¹ in a similar eremophilane derivative. nih.gov These values are consistent with the presence of an α,β-unsaturated ketone moiety in the eremophilane skeleton. Other characteristic IR bands would include those for C-H stretching and bending vibrations.

Table 3: Characteristic Infrared Absorption Frequencies for Eremophyla-9,11-dien-8-one Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound |

| Conjugated Carbonyl | 1695 | 8-oxoeremophila-9,11(13)-dien-12-al nih.gov |

| Ester Carbonyl | 1737 | 4S,5R,7S-12-(3′-Methylbutyryloxy)eremophila-9,11(13)-dien-8-one nih.gov |

| Conjugated Ketone | 1677 | 4S,5R,7S-12-(3′-Methylbutyryloxy)eremophila-9,11(13)-dien-8-one nih.gov |

| Conjugated Carbonyl | 1693 | Eremophilane derivative nih.gov |

| Conjugated Carbonyl | 1680 | 4S,5R-Trinoreremophil-9-en-8-one nih.gov |

X-ray Single Crystal Diffraction for Absolute Configuration Determination

While X-ray single crystal diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, no specific X-ray crystallographic data for Eremophyla-9,11-dien-8-one was found in the provided search results. This technique requires the formation of a suitable single crystal, which can be challenging. However, the absolute configuration of a related eremophilanolide sesquiterpene, xylareremophil, was confirmed by X-ray crystallographic analysis. This demonstrates the utility of this technique for establishing the stereochemistry of complex natural products within the broader class of eremophilane-related compounds.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for determining the absolute configuration of stereogenic centers, particularly when X-ray crystallography is not feasible. The experimental ECD spectrum is typically compared with quantum chemically calculated spectra for possible stereoisomers to make a stereochemical assignment.

The ECD spectrum of a molecule is highly sensitive to its stereochemistry. For example, the ECD spectrum of 4S,5R,7S-8-oxoeremophila-9,11(13)-dien-12-al showed a positive Cotton effect at 237 nm, which was similar to that of the known compound 7S-eremophila-9,11-dien-8-one. nih.gov In contrast, its 7R-epimer, 4S,5R,7R-8-oxoeremophila-9,11(13)-dien-12-al, exhibited a negative Cotton effect at 225 nm, similar to 7R-eremophila-9,11-dien-8-one. nih.gov This demonstrates how the sign of the Cotton effect in the ECD spectrum can be used to assign the stereochemistry at a specific chiral center. The absolute configurations of other eremophilane-type sesquiterpenes have also been determined by comparing experimental and calculated ECD spectra.

Table 4: Electronic Circular Dichroism Data for Eremophila-9,11-dien-8-one Derivatives

| Compound | Cotton Effect (nm) | Solvent |

| 4S,5R,7S-8-oxoeremophila-9,11(13)-dien-12-al | [θ] +27000 at 237 | EtOH nih.gov |

| 4S,5R,7R-8-oxoeremophila-9,11(13)-dien-12-al | [θ] -12000 at 225 | EtOH nih.gov |

| 4S,5R,7S-12-(3′-Methylbutyryloxy)eremophila-9,11(13)-dien-8-one | [θ] -7240 at 319, +43635 at 235 | EtOH nih.gov |

| 4S,5R-Trinoreremophil-9-en-8-one | [θ] -2768 at 319, +34310 at 238 | EtOH nih.gov |

Stereochemical Aspects of Eremophyla-9,11-dien-8-one Isomers

Eremophyla-9,11-dien-8-one possesses multiple stereocenters, giving rise to several possible stereoisomers. The specific arrangement of substituents in three-dimensional space is crucial as it can significantly influence the biological activity of the compound.

The eremophilane skeleton has stereocenters at C-4, C-5, and C-7. The relative and absolute configurations of these centers define the specific isomer. For instance, the known compounds 7S-eremophila-9,11-dien-8-one and 7R-eremophila-9,11-dien-8-one are epimers at the C-7 position. nih.gov The stereochemistry at these centers is typically elucidated using a combination of NOESY experiments and ECD spectroscopy, as discussed in the previous sections. The IUPAC name for one stereoisomer is given as (+)-(4S,5R,7S,8R)-Eremophila-9,11-dien-8α-ol, indicating the relative stereochemistry at four chiral centers. documentsdelivered.com Another name found in databases is Neopetasone, which is a stereoisomer of Eremophyla-9,11-dien-8-one. nist.gov

The study of different isomers is important for understanding the structure-activity relationships of this class of compounds. The isolation and characterization of various stereoisomers from natural sources, or their synthesis, allows for a more comprehensive understanding of their chemical and biological properties.

Chemical Synthesis and Transformations of Eremophyla 9,11 Dien 8 One

Total Synthetic Approaches to the Eremophilane (B1244597) Skeleton of Eremophyla-9,11-dien-8-one

The construction of the fused six-membered ring system, the core of the eremophilane skeleton, is a key challenge in the total synthesis of compounds like Eremophyla-9,11-dien-8-one. One of the most powerful and classic methods employed for this purpose is the Robinson annulation. wikipedia.org This reaction sequence is highly effective for forming a new six-membered ring onto an existing ketone. researchgate.net

The Robinson annulation is a tandem reaction that combines two fundamental transformations: a Michael addition and a subsequent intramolecular aldol (B89426) condensation. wikipedia.org The general process for constructing an eremophilane-type skeleton would involve the following key steps:

Michael Addition: The synthesis typically begins with a cyclic ketone, which is deprotonated by a base to form a nucleophilic enolate. This enolate then attacks an α,β-unsaturated ketone, such as methyl vinyl ketone, in a conjugate addition reaction. This step forms a new carbon-carbon bond and creates a 1,5-diketone intermediate. wikipedia.org

Intramolecular Aldol Condensation: The newly formed diketone is then subjected to conditions that promote an intramolecular aldol reaction. A base removes a proton from an α-carbon, creating another enolate that attacks the second ketone group within the same molecule. This cyclization step forms a six-membered ring.

Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) to form a stable, conjugated α,β-unsaturated ketone within the newly formed ring. wikipedia.org

This sequence reliably constructs the bicyclic α,β-unsaturated ketone system that is characteristic of the eremophilane core. The Robinson annulation and its variations have been featured in the synthesis of numerous natural products, including steroids and various eremophilane-type sesquiterpenoids. wikipedia.orgrsc.orgrsc.org Synthetic strategies often utilize a common intermediate, prepared through methods like the Robinson annulation, which can then be elaborated into several different eremophilane natural products. rsc.orgrsc.org

Table 1: Key Reactions in Eremophilane Skeleton Synthesis

| Reaction | Description | Reactants Example | Product Feature |

|---|---|---|---|

| Michael Addition | Conjugate addition of an enolate to an α,β-unsaturated carbonyl compound. | Cyclic ketone enolate + Methyl vinyl ketone | 1,5-diketone intermediate |

| Aldol Condensation | Intramolecular cyclization of the diketone followed by dehydration. | 1,5-diketone intermediate | Fused α,β-unsaturated cyclic ketone |

Semi-synthetic Derivatization of Eremophyla-9,11-dien-8-one

Detailed research findings on the semi-synthetic derivatization, where Eremophyla-9,11-dien-8-one is used as a starting material for chemical modification, were not available in the searched literature.

Isomerization Studies Involving Eremophyla-9,11-dien-8-one

Specific studies detailing the acid-catalyzed, thermal, or photochemical isomerization of Eremophyla-9,11-dien-8-one could not be identified in the available research literature.

Biosynthetic Pathways of Eremophyla 9,11 Dien 8 One

Proposed Mevalonate (B85504) Pathway Precursors and Intermediates

The biosynthesis of all sesquiterpenes, including Eremophyla-9,11-dien-8-one, begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These fundamental building blocks are produced through the mevalonate (MVA) pathway.

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid, a key step catalyzed by the enzyme HMG-CoA reductase. Subsequent phosphorylation and decarboxylation reactions convert mevalonic acid into IPP. The enzyme isopentenyl pyrophosphate isomerase then establishes an equilibrium between IPP and DMAPP.

The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 compound farnesyl pyrophosphate (FPP). FPP is the direct acyclic precursor to a vast array of sesquiterpenoids and represents a critical branching point in terpenoid biosynthesis. The formation of the eremophilane (B1244597) skeleton of Eremophyla-9,11-dien-8-one proceeds from the cyclization of FPP.

| Precursor/Intermediate | Description | Key Enzyme(s) |

|---|---|---|

| Acetyl-CoA | Starting molecule for the mevalonate pathway. | Thiolase, HMG-CoA synthase |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Key intermediate in the upper mevalonate pathway. | HMG-CoA synthase |

| Mevalonic Acid (MVA) | Product of the rate-limiting step in the mevalonate pathway. | HMG-CoA reductase |

| Isopentenyl Pyrophosphate (IPP) | The fundamental C5 building block of isoprenoids. | Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase |

| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP, also a C5 building block. | Isopentenyl pyrophosphate isomerase |

| Farnesyl Pyrophosphate (FPP) | The C15 acyclic precursor to all sesquiterpenes. | Farnesyl pyrophosphate synthase |

Enzymatic Steps in the Formation of the Eremophilane Skeleton

The transformation of the linear FPP molecule into the bicyclic eremophilane skeleton is a pivotal stage in the biosynthesis of Eremophyla-9,11-dien-8-one. This process is orchestrated by a class of enzymes known as terpene synthases or cyclases.

The biosynthesis is proposed to initiate with the ionization of FPP, leading to the formation of a farnesyl cation. This is followed by a 1,10-cyclization to generate a germacryl cation intermediate. A crucial and defining step in the formation of the eremophilane skeleton is a suprafacial 1,5-hydride shift and a subsequent methyl group migration from C-10 to C-5. This rearrangement is a hallmark of eremophilane biosynthesis and distinguishes it from other sesquiterpene cyclization pathways.

Following the rearrangement, a second cyclization occurs to form the bicyclic decalin ring system characteristic of the eremophilane core. Subsequent deprotonation and oxidation steps, catalyzed by specific enzymes such as cytochrome P450 monooxygenases and dehydrogenases, would then lead to the formation of the ketone group at C-8 and the conjugated double bonds at C-9 and C-11, resulting in the final structure of Eremophyla-9,11-dien-8-one.

While the general sequence of events is understood, the specific enzymes responsible for each step in the biosynthesis of Eremophyla-9,11-dien-8-one have not been fully characterized in all producer organisms. However, research on related eremophilane-containing species, such as Petasites hybridus, has provided insights into the plausible enzymatic machinery involved.

| Step | Description | Enzyme Class |

|---|---|---|

| 1. Ionization | Removal of the pyrophosphate group from FPP to form a farnesyl cation. | Terpene Synthase |

| 2. First Cyclization | 1,10-cyclization of the farnesyl cation to a germacryl cation. | Terpene Synthase |

| 3. Rearrangement | 1,5-hydride shift and a C-10 to C-5 methyl migration. | Terpene Synthase |

| 4. Second Cyclization | Formation of the bicyclic eremophilane skeleton. | Terpene Synthase |

| 5. Oxidation/Dehydrogenation | Introduction of the ketone at C-8 and formation of the C-9 and C-11 double bonds. | Cytochrome P450 Monooxygenases, Dehydrogenases |

Branching Points Leading to Eremophyla-9,11-dien-8-one and Related Compounds

The biosynthetic pathway leading to Eremophyla-9,11-dien-8-one is not linear but contains several branching points from which a diverse array of related eremophilane sesquiterpenoids can be derived. These branching points are often controlled by the substrate specificity of the enzymes involved and the availability of different intermediates.

The primary branching point occurs at the level of the eremophilane carbocation intermediate formed after the key rearrangement and cyclization steps. Depending on the specific terpene synthase and subsequent modifying enzymes present in an organism, this cation can be quenched in various ways, leading to different structural motifs.

For example, instead of oxidation to a ketone at C-8, the carbocation could be hydroxylated to form an alcohol. Alternatively, further rearrangements or cyclizations could occur, leading to other classes of sesquiterpenoids. The pattern of double bonds within the eremophilane skeleton can also vary, giving rise to a wide range of isomers.

Furthermore, downstream modifications of the eremophilane skeleton, such as hydroxylations, acetylations, and other esterifications at various positions, contribute significantly to the chemical diversity of this family of compounds. These modifications are typically catalyzed by enzymes like cytochrome P450s and acyltransferases. This metabolic grid of branching pathways allows organisms to produce a complex mixture of related compounds, each potentially with a unique biological function.

| Compound Class | Relationship to Eremophyla-9,11-dien-8-one Biosynthesis |

| Eremophilane alcohols | Formed by hydroxylation of the eremophilane carbocation intermediate instead of oxidation. |

| Eremophilane esters | Result from the esterification of hydroxylated eremophilane derivatives. |

| Other eremophilane dienones | Isomeric compounds with different double bond positions, arising from alternative deprotonation steps. |

| Furanoeremophilanes | Biosynthesized through further oxidative cyclization of eremophilane precursors. |

Naturally Occurring and Synthetic Derivatives of Eremophyla 9,11 Dien 8 One

Oxygenated Eremophila-9,11-dien-8-one Derivatives (e.g., Hydroxy, Peroxy)

Oxidation is a common modification of the eremophilane (B1244597) skeleton, leading to a variety of hydroxylated and other oxygenated derivatives. These modifications can occur at different positions on the bicyclic core and the isopropyl side chain. For instance, 9-hydroxy-7(11),9-eremophiladien-8-one has been identified from species of the genus Eremophila. mdpi.com

Fungi are also a prolific source of oxygenated eremophilanes. The endophytic fungus Rhizopycnis vagum has been shown to produce a range of these compounds, including rhizoperemophilanes. nih.gov An example is 3β,4α-dihydroxy-1,7(11),9-eremophilatrien-8-one, which features two hydroxyl groups on the A-ring of the eremophilane structure. nih.gov Another unique derivative from this fungus is rhizoperemophilane J, which contains an uncommon C-4/C-11 epoxy ring. nih.gov The deep-sea cold-seep-derived fungus Furcasterigmium furcatum also produces highly oxygenated eremophilane derivatives, some featuring infrequent epoxyethane and tetrahydrofuran (B95107) ring systems. nih.gov

The structural variations, including the position and stereochemistry of the oxygen-containing functional groups, contribute to the wide range of compounds observed in nature.

Table 1: Examples of Oxygenated Eremophila-9,11-dien-8-one Derivatives

| Compound Name | Source Organism | Key Structural Feature(s) | Reference |

|---|---|---|---|

| 9-hydroxy-7(11),9-eremophiladien-8-one | Eremophila sp. | Hydroxyl group at C-9 | mdpi.com |

| 3β,4α-dihydroxy-1,7(11),9-eremophilatrien-8-one | Rhizopycnis vagum (fungus) | Two hydroxyl groups at C-3 and C-4 | nih.gov |

| Rhizoperemophilane J | Rhizopycnis vagum (fungus) | C-4/C-11 epoxy ring | nih.gov |

Ester and Glycoside Derivatives of Eremophyla-9,11-dien-8-one (e.g., Tigloyloxy, Isobutyroyloxy, Glucosides)

Esterification and glycosylation of hydroxylated eremophyla-9,11-dien-8-one precursors give rise to another significant class of derivatives. These modifications often occur on the isopropyl side chain or on the decalin ring system.

From the roots of Cremanthodium stenactinium, an eremophilane derivative substituted with a 3-methylbutyryloxy (isobutyroyloxy) group at the C-12 position has been isolated. nih.gov The Meliaceae family of plants is also known to produce furanoeremophilanes, which are eremophilane derivatives bearing a furan (B31954) ring that can be further oxidized. mdpi.com

Glycoside derivatives, where one or more sugar moieties are attached, are also prevalent. Three new eremophilane glucosides were isolated from the roots of Syneilesis aconitifolia. researchgate.net These include compounds where glucose units are attached at various positions, such as C-3 and C-12. For example, 3α-hydroxy-7β-eremophila-9,11(E)-dien-8-one-12-O-β-d-glucopyranoside was identified, showcasing glycosylation on the side chain. researchgate.net Another derivative, 3α-hydroxy-7β-eremophila-9,11(E)-dien-8-one-3,12-di-O-β-d-glucopyranoside, demonstrates glycosylation at two different sites on the molecule. researchgate.net

Table 2: Selected Ester and Glycoside Derivatives of Eremophyla-9,11-dien-8-one

| Derivative Type | Compound Example | Source Organism | Key Structural Feature(s) | Reference |

|---|---|---|---|---|

| Ester | Eremophilane with 3-methylbutyryloxy group at C-12 | Cremanthodium stenactinium | Isobutyroyloxy group on the side chain | nih.gov |

| Glycoside | 3α-hydroxy-7α-eremophila-9,11(E)-dien-8-one-12-O-β-d-glucopyranoside | Syneilesis aconitifolia | A single glucopyranoside unit at C-12 | researchgate.net |

| Glycoside | 3α-hydroxy-7β-eremophila-9,11(E)-dien-8-one-3,12-di-O-β-d-glucopyranoside | Syneilesis aconitifolia | Two glucopyranoside units at C-3 and C-12 | researchgate.net |

Nor-Eremophilane and Related Sesquiterpenoid Analogs

In addition to derivatives formed by the addition of functional groups, analogs with modified carbon skeletons are also known. Nor-eremophilanes are derivatives that have lost one or more carbon atoms from the parent C15 skeleton.

A new trinoreremophilane compound, which is missing three carbon atoms, was isolated from Cremanthodium stenactinium. nih.gov The endophytic fungus Rhizopycnis vagum produces rhizoperemophilane N, which possesses an unprecedented 3-nor-eremophilane lactone-lactam skeleton. nih.gov

The eremophilane skeleton is biosynthetically related to other sesquiterpenoid frameworks. The biosynthesis of eremophilanes involves a characteristic methyl migration from a precursor, distinguishing it from other decalin-based sesquiterpenoids. mdpi.com Related sesquiterpenoids, such as acorane-type analogs, have been co-isolated with eremophilane derivatives from the same fungal source, suggesting a shared biosynthetic origin from farnesyl pyrophosphate. nih.gov Other related structures include aromadendrene-type sesquiterpenoids. mdpi.com

Structure-Activity Relationship (SAR) Studies of Eremophyla-9,11-dien-8-one Derivatives

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For eremophyla-9,11-dien-8-one derivatives, SAR studies are crucial for identifying the structural features responsible for their various reported bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory properties. nih.gov

Research on a series of 22 eremophilane-type sesquiterpenoids isolated from the fungus Rhizopycnis vagum provided insights into their SAR. nih.gov The study evaluated their antibacterial, cytotoxic, and phytotoxic activities. The results indicated that specific oxygenation patterns are critical for activity. For instance, some of the hydroxylated derivatives showed selective cytotoxicity against certain human cancer cell lines. The presence and position of hydroxyl groups, as well as other features like epoxy rings, appear to modulate both the potency and selectivity of the biological effects. nih.gov

While comprehensive SAR studies dedicated specifically to eremophyla-9,11-dien-8-one are still emerging, the general principles of SAR for natural products are applicable. nih.govmdpi.com The relationship between chemical structure and biological activity is often investigated to determine how modifications might enhance activity or reduce toxicity. nih.gov For related sesquiterpenoids, it has been shown that the type and position of ester groups can significantly impact bioactivity. For example, studies on serrulatane diterpenoids from the Eremophila genus found that specific ester functionalities were key for their PTP1B inhibitory activity, a target for type 2 diabetes. researchgate.net This suggests that for eremophyla-9,11-dien-8-one esters, the nature of the acyl group and its attachment point are likely important determinants of biological function.

Future SAR studies will likely focus on synthesizing novel derivatives and employing computational methods to better predict the biological activities of these complex natural products. mdpi.comnih.gov

Chemotaxonomic and Ecological Significance of Eremophilane Sesquiterpenoids, Including Eremophyla 9,11 Dien 8 One

Use as Chemotaxonomic Markers in Asteraceae Genera (e.g., Ligularia, Cremanthodium)

The distribution of specific eremophilane (B1244597) sesquiterpenoids, such as Eremophyla-9,11-dien-8-one, is not uniform across the plant kingdom. Their presence or absence can be a powerful tool for botanists to understand the evolutionary relationships between plant species and genera. This is particularly evident within the Asteraceae family, one of the largest and most diverse families of flowering plants.

Research has shown that stereoisomers of Eremophyla-9,11-dien-8-one are present in extracts of Cremanthodium stenactinium, a plant belonging to the Asteraceae family. nih.gov Specifically, both 7S-eremophila-9,11-dien-8-one and 7R-eremophila-9,11-dien-8-one have been isolated from this species. nih.gov The identification of such specific chemical structures helps to characterize the genus Cremanthodium at a chemical level, providing data that complements traditional morphological classification. The presence of these specific isomers can serve as a chemotaxonomic marker, helping to differentiate Cremanthodium from other related genera within the tribe Senecioneae. Similarly, a related compound, eremophila-7(11),9-dien-8-one, has been identified in plants of the genus Senecio, further highlighting the significance of the eremophilane skeleton in the chemotaxonomy of this part of the Asteraceae family. researchgate.net

Table 1: Eremophilane Sesquiterpenoids as Chemotaxonomic Markers in Asteraceae

| Compound | Plant Source (Genus) | Family | Significance |

| 7S-Eremophila-9,11-dien-8-one | Cremanthodium | Asteraceae | Chemotaxonomic marker for the genus. nih.gov |

| 7R-Eremophila-9,11-dien-8-one | Cremanthodium | Asteraceae | Chemotaxonomic marker for the genus. nih.gov |

| Eremophila-7(11),9-dien-8-one | Senecio | Asteraceae | Indicates chemical affinity within the Senecioneae tribe. researchgate.net |

Ecological Roles in Plant-Environment Interactions (e.g., Termiticidal Metabolites, Insect Antifeedants)

Beyond their utility in classification, eremophilane sesquiterpenoids play active roles in the survival of plants. They are often part of a plant's chemical defense arsenal, protecting it from herbivores and pests. The wood of Eremophila mitchellii, commonly known as false sandalwood, is known for its natural resistance to termite attack. scienceinpublic.com.aunih.gov

Scientific investigation into the essential oil from the heartwood of this species has identified several eremophilane derivatives as the active components. scienceinpublic.com.au Among the main compounds characterized is 9-hydroxy-7(11),9-eremophiladien-8-one, a close relative of Eremophyla-9,11-dien-8-one. scienceinpublic.com.aunih.gov Studies evaluating the bioactivity of the steam-distilled wood oil demonstrated significant toxicity, repellency, and antifeedant activity against termite species such as Nasutitermes exitiosus and Coptotermes acinaciformis. scienceinpublic.com.au This indicates that 9-hydroxy-7(11),9-eremophiladien-8-one contributes to the wood's defense mechanism, acting as a natural termiticide and insect antifeedant. This ecological function is crucial for the plant's survival in its natural environment, where it is exposed to various biological threats. scienceinpublic.com.au

Table 2: Ecological Roles of Eremophilane Derivatives from Eremophila mitchellii

| Compound | Plant Source | Ecological Role | Target Organism(s) |

| 9-hydroxy-7(11),9-eremophiladien-8-one | Eremophila mitchellii | Termiticidal Metabolite, Insect Antifeedant | Nasutitermes exitiosus, Coptotermes acinaciformis scienceinpublic.com.au |

| Eremophilone | Eremophila mitchellii | Termiticidal Metabolite, Insect Antifeedant | Nasutitermes exitiosus, Coptotermes acinaciformis scienceinpublic.com.au |

| 8-hydroxy-1(10)-dihydroeremophilone | Eremophila mitchellii | Termiticidal Metabolite, Insect Antifeedant | Nasutitermes exitiosus, Coptotermes acinaciformis scienceinpublic.com.au |

An in-depth examination of the sesquiterpenoid Eremophyla-9,11-dien-8-one reveals a molecule of significant interest for future scientific exploration. As a member of the eremophilane class of sesquiterpenes, it belongs to a family of natural products known for their diverse biological activities and complex chemical structures. nih.govresearchgate.net Found in various plant genera, particularly within the Asteraceae family, these compounds have garnered attention for their potential applications. nih.govsciengine.com This article focuses on the advanced research perspectives and future directions for studies specifically concerning Eremophyla-9,11-dien-8-one, outlining promising avenues in synthesis, biological investigation, and biosynthetic elucidation.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in Eremophila-9,11-dien-8-one studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC₅₀/IC₅₀ values with 95% confidence intervals. Use tools like GraphPad Prism for robustness checks. For multi-experiment studies, apply mixed-effects models to account for batch variability .

Q. How can researchers ensure reproducibility in chromatographic profiling of Eremophila-9,11-dien-8-one?

- Methodological Answer : Standardize protocols by:

- Column calibration : Use certified reference materials (e.g., NIST standards).

- Inter-laboratory validation : Share raw data (e.g., mzML files) via repositories like MetaboLights.

- Metadata documentation : Adhere to MIAMI guidelines for natural product reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.